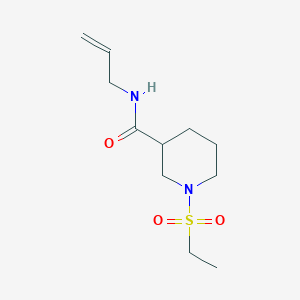
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEPC or NS9283, is a compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that bind to specific sites on ion channels in the brain to enhance their activity.
Mechanism of Action
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide acts as a positive allosteric modulator (PAM) of nAChRs and GABA-A receptors. PAMs bind to specific sites on ion channels in the brain to enhance their activity. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide binds to a specific site on nAChRs and GABA-A receptors to enhance their activity, leading to increased neurotransmitter release and improved cognitive function, memory, and reward pathways.
Biochemical and Physiological Effects:
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to improve sleep regulation and reduce anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is its relatively simple synthesis method and high purity. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is also relatively stable and can be stored for long periods of time. One of the limitations of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide can have off-target effects on other ion channels in the brain, which can complicate its use in behavioral experiments.
Future Directions
There are several future directions for research on N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective PAMs for nAChRs and GABA-A receptors. Another area of research is the development of novel delivery methods for N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Finally, there is a need for more studies on the long-term effects of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide on cognitive function, memory, and reward pathways, as well as its potential use in treating other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with allyl bromide and ethylsulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain a white crystalline solid with a purity of over 95%. The synthesis of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is relatively simple and can be performed in a standard laboratory setting.
Scientific Research Applications
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to enhance the activity of nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, memory, and reward pathways. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to enhance the activity of GABA-A receptors, which are involved in anxiety and sleep regulation.
properties
IUPAC Name |
1-ethylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-7-12-11(14)10-6-5-8-13(9-10)17(15,16)4-2/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFQYVZDQKNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6038544.png)
![2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6038586.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)


![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)